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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupitidine, also known by its development code SKF-93479, is a potent, long-acting histamine
H2 receptor antagonist.[1] Developed by Smith, Kline & French, it was investigated for its
potential as an anti-ulcerogenic agent, though it was never brought to market.[1] This technical
guide provides a comprehensive overview of the chemical structure, properties, synthesis, and
pharmacological profile of Lupitidine, intended to serve as a valuable resource for researchers
and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Identity

Lupitidine is a heterocyclic compound featuring a substituted pyrimidinone core linked to a
furan and a pyridine moiety through a thioether and an ethylamino bridge, respectively.

IUPAC Name: 2-[2-[[5-[(dimethylamino)methyl]furan-2-yljmethylsulfanyl]lethylamino]-5-[(6-
methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one[2]

Chemical Formula: C21H27N502S[2]
Molecular Weight: 413.54 g/mol [1][2]

CAS Number: 83903-06-4[2]
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Development Code: SKF-93479[1][3]
Structure:
Caption: Chemical structure of Lupitidine.

Physicochemical Properties

Experimentally determined physicochemical data for Lupitidine are not readily available in the
public domain. The following table summarizes computed data from publicly accessible

databases.

Property Value Source

Molecular Weight 413.5 g/mol PubChem[2]

XLogP3 15 PubChem[2]

Hydrogen Bond Donors 2 PubChem][2]

Hydrogen Bond Acceptors 7 PubChem|[2]

Rotatable Bond Count 9 PubChem|[2]

Topological Polar Surface Area 108 A2 PubChem|[2]

Solubility (Lupitidine HCI) Soluble in DMSO MedKoo Biosciences[4]
Synthesis

Several synthetic routes for Lupitidine (SKF-93479) have been described, primarily in patent
literature. A common approach involves the condensation of key intermediates.

Experimental Protocol: A Representative Synthetic
Route

This protocol is a composite representation based on published synthetic schemes.

e Synthesis of 5-(6-methyl-3-pyridylmethyl)-2-thiouracil:
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[e]

Condensation of 6-methylpyridine-3-carboxaldehyde with malonic acid in the presence of
piperidine in refluxing pyridine yields 3-(6-methyl-3-pyridyl)acrylic acid.

o Esterification with ethanol and sulfuric acid affords ethyl 3-(6-methyl-3-pyridyl)acrylate.

o Reduction of the acrylate with hydrogen over a palladium on carbon catalyst in ethanol
yields ethyl 3-(6-methyl-3-pyridyl)propionate.

o Cyclization of the propionate with ethyl formate and thiourea using sodium in an ether-
ethanol mixture gives 5-(6-methyl-3-pyridylmethyl)-2-thiouracil.[5]
o Synthesis of 5-(6-methyl-3-pyridyl-methyl)-2-methylthio-4-pyrimidone:

o Methylation of 5-(6-methyl-3-pyridylmethyl)-2-thiouracil with methyl iodide and sodium
hydroxide in hot water yields the corresponding 2-methylthio-4-pyrimidone.[5]

e Synthesis of 2-[(5-dimethylaminomethylfuran-2-yl)methylthio]ethylamine:

o This intermediate can be prepared through various methods, often involving the Mannich
reaction on a furan precursor.

¢ Final Condensation:

o Condensation of 5-(6-methyl-3-pyridyl-methyl)-2-methylthio-4-pyrimidone with 2-[(5-
dimethylaminomethylfuran-2-yl)methylthio]ethylamine in refluxing pyridine yields
Lupitidine.[5]

Pharmacology
Mechanism of Action

Lupitidine is a competitive antagonist of the histamine H2 receptor.[1] These receptors are
located on the parietal cells of the gastric mucosa and play a crucial role in the secretion of
gastric acid. By blocking the binding of histamine to H2 receptors, Lupitidine effectively
reduces both basal and stimulated gastric acid secretion.

Histamine H2 Receptor Signhaling Pathway
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The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by

histamine, initiates a signaling cascade leading to the production of gastric acid.

Lupitidine (Antagonist)
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Caption: Histamine H2 Receptor Signaling Pathway.

Pharmacodynamics

Lupitidine is characterized by its potent and long-lasting H2 receptor antagonism. In a study

using the human gastric cancer cell line HGT-1, SKF-93479 showed a potency equal to that of

cimetidine.[6] The study also highlighted the slow dissociation of Lupitidine from the H2

receptor, with a dissociation half-time of 120 minutes, which contributes to its long duration of

action.[6]
Parameter Value Species/System Source
Relative Potency (vs.

o 100 HGT-1 cells PubMed[6]
Cimetidine)
Dissociation Half-time 120 minutes HGT-1 cells PubMed[6]
Inhibition of Nocturnal o
) ) Demonstrated Humans Wikipedia[1]

Acid Secretion

Pharmacokinetics

Detailed pharmacokinetic parameters for Lupitidine are not extensively published. However,

its long duration of action suggests a favorable pharmacokinetic profile, likely characterized by
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a long plasma half-life. A study involving an assay for SKF-93479 in human plasma indicated
that after a single oral dose, plasma concentrations could be monitored for up to 70 hours.[7]
This suggests a significantly longer half-life compared to other H2 receptor antagonists like
ranitidine (elimination half-life of approximately 1.9 hours).[8]

Experimental Methodologies
Assay for H2-Receptor Antagonist Activity

The antagonist activity of compounds like Lupitidine can be determined using in vitro
functional assays that measure the inhibition of histamine-induced responses. A common
method is to quantify the inhibition of histamine-stimulated cyclic AMP (CAMP) production in
cells expressing the H2 receptor.
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Caption: Experimental workflow for an in vitro H2 receptor antagonist assay.
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Analytical Method for Plasma Concentration

A selective assay for the quantification of SKF-93479 in human plasma has been developed
using normal-phase high-performance liquid chromatography (HPLC) with UV detection. The
method involves a liquid-liquid extraction of the drug from plasma samples. This assay is
reported to be accurate and precise enough to determine concentrations as low as 0.025 mg/L.

[7]

Conclusion

Lupitidine (SKF-93479) is a potent, long-acting H2 receptor antagonist with a distinct chemical
structure. Its prolonged duration of action, attributed to its slow dissociation from the H2
receptor, made it a promising candidate for the treatment of acid-related gastrointestinal
disorders. Although it was not commercialized, the study of Lupitidine has contributed to the
understanding of H2 receptor pharmacology. This technical guide provides a consolidated
resource of its chemical and pharmacological properties, which may be of value to researchers
in the ongoing development of novel therapeutics targeting the histamine H2 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1675508#chemical-structure-and-properties-of-
lupitidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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